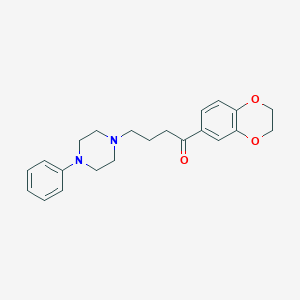
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone, also known as BPB, is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been synthesized in a laboratory setting and has been found to have various biological effects.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone is not fully understood, but it is believed to act through the modulation of neurotransmitter activity and the inhibition of oxidative stress. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. It has also been shown to inhibit the activation of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Efectos Bioquímicos Y Fisiológicos
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can reduce oxidative stress in cells. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in lab experiments is its ability to modulate neurotransmitter activity, which can be useful in studying the effects of neurotransmitters on behavior and cognition. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have neuroprotective effects, which can be useful in studying neurodegenerative diseases. However, one limitation of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone. One area of research could be focused on understanding the mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in more detail. Additionally, further research could be conducted to investigate the potential therapeutic applications of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Finally, research could be conducted to develop more effective methods for administering 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in experimental settings.
Métodos De Síntesis
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone can be synthesized through the reaction of 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline with 1-bromo-4-(4-phenyl-1-piperazinyl)butan-1-one. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal death in vitro and in vivo. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has also been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, and can inhibit the reuptake of these neurotransmitters.
Propiedades
Nombre del producto |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone |
|---|---|
Fórmula molecular |
C22H26N2O3 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C22H26N2O3/c25-20(18-8-9-21-22(17-18)27-16-15-26-21)7-4-10-23-11-13-24(14-12-23)19-5-2-1-3-6-19/h1-3,5-6,8-9,17H,4,7,10-16H2 |
Clave InChI |
GGRDUBJVKQECCW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CCCC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
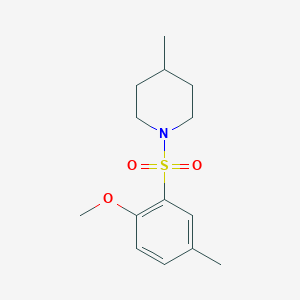
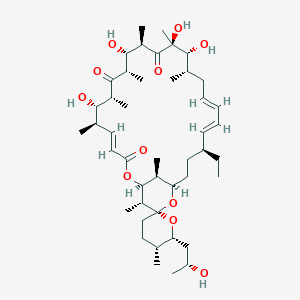
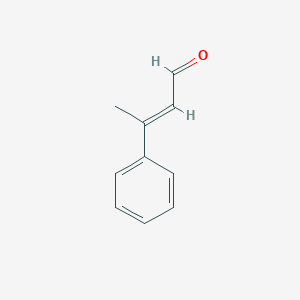
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
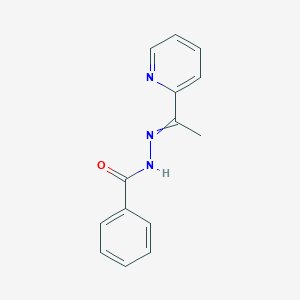
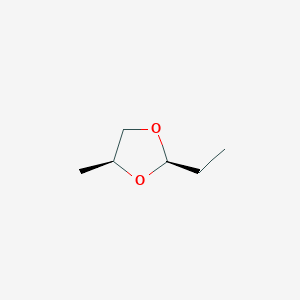
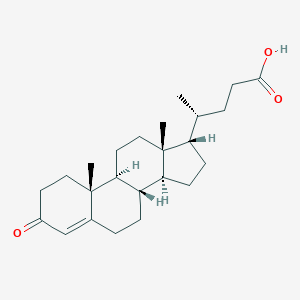
![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)

